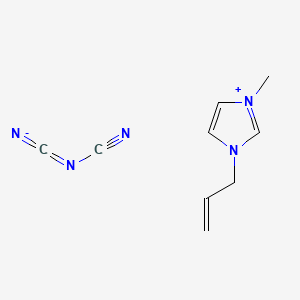

1-Allyl-3-methylimidazolium dicyanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyanoiminomethylideneazanide;1-methyl-3-prop-2-enylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.C2N3/c1-3-4-9-6-5-8(2)7-9;3-1-5-2-4/h3,5-7H,1,4H2,2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYIDOPTTZCESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746374 | |

| Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917956-73-1 | |

| Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium dicyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Allyl-3-methylimidazolium dicyanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid 1-Allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431), often abbreviated as [AMIM][dca]. This document details the experimental protocols for its preparation and the analytical techniques used to verify its structure and purity, and to determine its key physicochemical properties.

Synthesis of 1-Allyl-3-methylimidazolium dicyanamide

The synthesis of this compound is typically a two-step process. The first step involves the quaternization of 1-methylimidazole (B24206) with allyl chloride to form the intermediate salt, 1-allyl-3-methylimidazolium chloride ([AMIM]Cl). The second step is an anion exchange reaction where the chloride anion is replaced by the dicyanamide anion.

Step 1: Synthesis of 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl)

A rapid and efficient method for the synthesis of [AMIM]Cl is through microwave-assisted synthesis.

Experimental Protocol:

-

In a sealed microwave reactor vessel, combine 1-methylimidazole and allyl chloride. A molar ratio of 1:2 of 1-methylimidazole to allyl chloride is recommended to ensure complete reaction of the imidazole.

-

Irradiate the mixture at 100°C for 10 minutes.

-

After cooling, the resulting product is washed with a suitable solvent like ethyl acetate (B1210297) to remove any unreacted starting materials.

-

The solvent is then removed under reduced pressure to yield the pure 1-allyl-3-methylimidazolium chloride. A yield of approximately 75% can be expected.

Step 2: Anion Exchange to form this compound

The chloride salt is converted to the dicyanamide salt via a metathesis reaction with a dicyanamide salt, such as sodium dicyanamide.

Experimental Protocol:

-

Dissolve the synthesized 1-allyl-3-methylimidazolium chloride in a suitable solvent, such as acetone.

-

Add a stoichiometric amount of sodium dicyanamide to the solution.

-

Stir the mixture at room temperature overnight to allow for the anion exchange to complete. During this time, sodium chloride will precipitate out of the solution.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product should be further purified, for instance by dissolving in a minimal amount of a polar solvent and re-precipitating, followed by drying under high vacuum to remove any residual solvent and water.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of the synthesized ionic liquid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

¹³C NMR: Identifies the carbon skeleton of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The dicyanamide anion has characteristic vibrational modes.

Quantitative Spectroscopic Data

| Technique | Parameter | Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.80 ppm (d, J = 7.5 Hz, 1H) | Imidazolium ring proton |

| 7.60 ppm (d, J = 7.5 Hz, 1H) | Imidazolium ring proton | ||

| 5.63–5.77 ppm (m, 3H) | Allyl group protons (-CH=CH₂) | ||

| 4.93–5.06 ppm (m, 2H) | Allyl group protons (-CH₂) | ||

| 3.61 ppm (s, 3H) | Methyl group protons (-CH₃) | ||

| FT-IR | Wavenumber (cm⁻¹) | ~2100-2200 cm⁻¹ | C≡N stretching of dicyanamide |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid.

-

DSC is employed to identify phase transitions such as melting point and glass transition temperature.

Experimental Protocol for Thermal Analysis:

-

A sample of the ionic liquid (typically 5-10 mg) is placed in an aluminum pan.

-

The analysis is conducted under an inert nitrogen atmosphere.

-

For TGA, the sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 600 °C) to determine the onset of decomposition.

-

For DSC, the sample is subjected to a heat-cool-heat cycle to observe thermal transitions.

Thermal Properties

| Property | Value |

| Decomposition Temperature (TGA) | Typically > 200 °C for dicyanamide-based ionic liquids |

| Melting Point (DSC) | Often below room temperature for this class of ionic liquids |

Physicochemical Properties

Density and Viscosity Measurements:

-

The density of the ionic liquid can be measured using a vibrating tube densimeter.

-

The viscosity can be determined using a rheometer or a capillary viscometer. These properties are often measured over a range of temperatures.

Experimental Protocol for Density and Viscosity:

-

The sample is placed in the appropriate measuring cell of the densimeter or viscometer.

-

The temperature is controlled using a Peltier system or a water bath.

-

Measurements are taken at various temperatures to determine the temperature dependence of these properties.

Physicochemical Data

| Property | Value |

| Molecular Weight | 189.22 g/mol |

| Density | ~1.11 g/cm³ at 24 °C |

| Viscosity | ~17.6 cP at 25 °C |

| Conductivity | ~17.0 mS/cm at 30 °C |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Research

Ionic liquids, including this compound, are gaining interest in the pharmaceutical and drug development sectors due to their unique properties. Their potential applications include:

-

As green solvents: Their low vapor pressure and tunable solvency make them attractive alternatives to volatile organic solvents in drug synthesis and purification.

-

In drug delivery systems: They can be used to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

-

As components of novel formulations: Their unique properties can be leveraged to create new drug delivery platforms, such as ionic liquid-based microemulsions and gels.

The detailed characterization of this ionic liquid is crucial for its effective and safe implementation in these advanced applications.

Physicochemical properties of [AMIM][DCA] ionic liquid

An In-depth Technical Guide to the Physicochemical Properties of [AMIM][DCA] Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics. Among these, 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431), abbreviated as [AMIM][DCA], has garnered interest due to its potential applications as a versatile solvent and electrolyte. This technical guide provides a comprehensive overview of the core physicochemical properties of [AMIM][DCA], detailed experimental methodologies for their determination, and a summary of available data to support research and development activities.

Core Physicochemical Properties

The properties of [AMIM][DCA] are dictated by the interplay between the 1-allyl-3-methylimidazolium cation and the dicyanamide anion. While extensive temperature-dependent data for [AMIM][DCA] is limited in publicly accessible literature, this section presents available data alongside that of its close structural analogs, 1-ethyl-3-methylimidazolium (B1214524) dicyanamide ([EMIM][DCA]) and 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]), to provide a comparative context.

Density

Density is a fundamental property crucial for process design, fluid dynamics modeling, and calculating other volumetric properties. For dicyanamide-based ionic liquids, density generally decreases with increasing temperature and with the increasing alkyl chain length of the cation. It has been noted that for dicyanamide anions, the density of ionic liquids with the [AMIM]⁺ cation is greater than those with the [BMIM]⁺ cation.[1]

Table 1: Density of Dicyanamide-Based Ionic Liquids

| Ionic Liquid | Temperature (°C) | Density (g/cm³) |

|---|---|---|

| [EMIM][DCA] | 25 | 1.10 |

| [BMIM][DCA] | 20 | 1.066 |

| 25 | 1.062 | |

| 30 | 1.058 | |

| 40 | 1.051 | |

| 50 | 1.043 | |

| 60 | 1.036 | |

| 70 | 1.028 |

| | 80 | 1.021 |

Note: Temperature-dependent density data for [AMIM][DCA] was not available in the reviewed literature. Data for [EMIM][DCA] and [BMIM][DCA] are provided for comparison.

Viscosity

Viscosity is a critical parameter influencing mass transfer, reaction kinetics, and pumping/mixing efficiency. Ionic liquids are generally more viscous than traditional molecular solvents, a characteristic that is highly sensitive to temperature and structural modifications. The viscosity of dicyanamide ILs decreases significantly with increasing temperature.

Table 2: Viscosity of Dicyanamide-Based Ionic Liquids

| Ionic Liquid | Temperature (°C) | Viscosity (cP) |

|---|---|---|

| [EMIM][DCA] | 25 | 16.8 |

| [BMIM][DCA] | 20 | 32.0 |

| 25 | 27.0 | |

| 30 | 23.0 | |

| 40 | 17.0 | |

| 50 | 13.0 | |

| 60 | 10.0 | |

| 70 | 8.0 |

| | 80 | 7.0 |

Note: Temperature-dependent viscosity data for [AMIM][DCA] was not available in the reviewed literature. Data for [EMIM][DCA] and [BMIM][DCA] are provided for comparison.

Ionic Conductivity

Ionic conductivity is a measure of an IL's ability to conduct an electric current, a key property for electrochemical applications such as batteries and capacitors. It is inversely related to viscosity and generally increases with temperature. Dicyanamide-based ILs are known for their relatively high conductivity compared to other ILs.[2]

Table 3: Ionic Conductivity of Dicyanamide-Based Ionic Liquids

| Ionic Liquid | Temperature (°C) | Ionic Conductivity (mS/cm) |

|---|---|---|

| [EMIM][DCA] | 25 | 25.3 |

| [BMIM][DCA] | 25 | 10.09 |

Note: Temperature-dependent conductivity data for [AMIM][DCA] was not available in the reviewed literature. Data for [EMIM][DCA] and [BMIM][DCA] are provided for comparison.

Thermal Properties

Thermal stability is paramount for applications involving elevated temperatures. It is typically assessed by thermogravimetric analysis (TGA) to determine the onset decomposition temperature (T_onset).

For [AMIM][DCA] , a non-isothermal TGA study showed an onset decomposition temperature of 551 K (278 °C).[3] However, long-term isothermal TGA studies suggest that its highest recommended use temperature for prolonged applications should be lower, around 443 K (170 °C), to avoid gradual decomposition.[3]

Table 4: Thermal Properties of Dicyanamide-Based Ionic Liquids

| Ionic Liquid | Onset Decomposition Temp. (T_onset) | Highest Use Temp. (Isothermal) | Melting Point (°C) |

|---|---|---|---|

| [AMIM][DCA] | 278 °C (551 K)[3] | 170 °C (443 K)[3] | Not Available |

| [EMIM][DCA] | Not Available | Not Available | -21 |

| [BMIM][DCA] | ~250-300 °C | Not Available | -4.5 |

Synthesis and Characterization Workflow

The preparation and subsequent characterization of [AMIM][DCA] follow a logical workflow, from synthesis to the detailed measurement of its physicochemical properties.

Synthesis of [AMIM][DCA]

The synthesis of [AMIM][DCA] is typically a two-step process. The first step involves the quaternization of 1-methylimidazole (B24206) with an allyl halide (e.g., allyl chloride) to form the 1-allyl-3-methylimidazolium halide precursor. The second step is an anion exchange reaction where the halide is replaced by the dicyanamide anion, often through reaction with a dicyanamide salt like sodium or silver dicyanamide.

Caption: Synthesis pathway for 1-allyl-3-methylimidazolium dicyanamide.

Experimental Characterization Workflow

Once synthesized and purified, the ionic liquid undergoes a series of characterization steps to determine its key physicochemical properties.

Caption: General experimental workflow for IL physicochemical characterization.

Experimental Protocols

Accurate and reproducible data rely on standardized experimental procedures. Before any measurement, it is critical to ensure the ionic liquid sample is sufficiently pure and dry, as impurities like water and halide ions can significantly affect properties such as viscosity and conductivity. The water content should be determined by Karl Fischer titration and kept below 220 ppm.[4]

Density Measurement

-

Apparatus: A calibrated vibrating tube densimeter (e.g., Anton Paar DMA series) is used for high-precision density measurements.[5][6]

-

Procedure:

-

Calibration: The instrument is calibrated daily using dry air and ultra-pure, degassed water at a known temperature (e.g., 20.00 °C).[5][6]

-

Sample Preparation: The [AMIM][DCA] sample is degassed to remove any dissolved air, which can be achieved by placing it in an ultrasonic bath or under vacuum.[5]

-

Measurement: A small volume (typically 1-2 mL) of the degassed IL is injected into the oscillating U-tube measuring cell using a syringe, ensuring no air bubbles are introduced.[6]

-

Temperature Control: The cell temperature is precisely controlled by the instrument's Peltier thermostat. Measurements are taken across the desired temperature range, allowing the reading to stabilize at each setpoint.

-

Data Recording: The instrument directly provides the density value, which is recorded along with the corresponding temperature.

-

Viscosity Measurement

-

Apparatus: A rotational viscometer (e.g., Brookfield type or Anton Paar SVM series) is commonly employed.[7][8][9]

-

Procedure:

-

Instrument Setup: The appropriate spindle and speed combination is selected based on the expected viscosity of the IL.[7][9] The instrument is calibrated using standard viscosity liquids.

-

Sample Loading: The [AMIM][DCA] sample is placed in the sample cup, and the viscometer head is lowered to immerse the spindle to the correct depth.

-

Temperature Control: The sample is allowed to thermally equilibrate to the target temperature using a connected temperature bath.

-

Measurement: The spindle is rotated at a constant, preset speed. The instrument measures the torque required to overcome the viscous drag of the fluid.[10]

-

Data Acquisition: The torque reading is used to calculate the dynamic viscosity. For accurate results, the torque reading should ideally be between 10% and 100% of the instrument's full-scale range.[9] Measurements are repeated across the desired temperature range.

-

Ionic Conductivity Measurement

-

Apparatus: A calibrated conductivity meter with a two- or four-electrode conductivity cell.[11][12]

-

Procedure:

-

Calibration: The conductivity cell is calibrated using standard potassium chloride (KCl) solutions of known concentrations.[13] The cell constant is determined and stored in the meter.

-

Sample Handling: The conductivity probe is rinsed thoroughly with deionized water and then with a small amount of the [AMIM][DCA] sample before measurement.[12]

-

Measurement: The probe is immersed in the IL sample, ensuring the electrodes are fully submerged. The sample is maintained at the desired temperature using a water bath.

-

Data Recording: The conductivity meter applies a voltage and measures the solution's conductance.[14] The reading is allowed to stabilize before being recorded. The process is repeated for each temperature point.

-

Thermal Analysis (TGA/DSC)

-

Apparatus: A simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Procedure:

-

Sample Preparation: A small, precise amount of the [AMIM][DCA] sample (typically 5-10 mg) is weighed into a ceramic or aluminum crucible.

-

TGA Measurement (Decomposition):

-

The crucible is placed in the TGA furnace.

-

An inert atmosphere is established by purging with a constant flow of nitrogen gas (e.g., 20-40 mL/min).[4]

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).[4]

-

The instrument records the sample's mass as a function of temperature. The onset decomposition temperature is determined from the resulting mass loss curve.

-

-

DSC Measurement (Phase Transitions):

-

The sample is subjected to a controlled heating and cooling cycle (e.g., heat from -80 °C to 200 °C, cool, then reheat).[15]

-

The DSC measures the heat flow to or from the sample relative to an empty reference pan.

-

Endothermic events (e.g., melting) and exothermic events (e.g., crystallization), as well as glass transitions, are identified from the heat flow curve.[15]

-

-

Conclusion

This compound is an ionic liquid with favorable thermal stability. While comprehensive temperature-dependent data on its transport properties like density, viscosity, and conductivity are not widely published, its behavior can be inferred from closely related dicyanamide-based ILs. These analogs exhibit low viscosity and high conductivity, properties that generally improve with increasing temperature. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to perform their own characterizations, enabling the generation of high-quality data necessary for the confident application of [AMIM][DCA] in various scientific and industrial fields.

References

- 1. Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride [mdpi.com]

- 2. Synthesis and Characterization of Ultra‐Small Gold Nanoparticles in the Ionic Liquid 1‐Ethyl‐3‐methylimidazolium Dicyanamide, [Emim][DCA] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. anton-paar.com [anton-paar.com]

- 6. metersolution.com [metersolution.com]

- 7. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 14. atlas-scientific.com [atlas-scientific.com]

- 15. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of 1-Allyl-3-methylimidazolium dicyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-3-methylimidazolium dicyanamide (B8802431) ([AMIM][DCA]) is an ionic liquid (IL) that has garnered interest in various applications due to its unique physicochemical properties. A thorough understanding of its thermal stability and decomposition mechanism is paramount for its safe and effective use, particularly in applications involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of [AMIM][DCA], detailing the experimental protocols used for its characterization, presenting key quantitative data, and elucidating the proposed decomposition pathways.

Quantitative Thermal Analysis Data

The thermal stability of 1-Allyl-3-methylimidazolium dicyanamide has been investigated using various thermal analysis techniques. The key quantitative data from these studies are summarized in the tables below for easy comparison.

Table 1: Key Decomposition Temperatures from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

| Parameter | Value (°C) | Value (K) | Technique | Source |

| Tonset (DSC) | 207 | 480 | DSC | [1] |

| Tmidpoint (TGA) | 276 | 549 | TGA | [1] |

| Tonset (TGA) | 278 | 551 | Non-isothermal TGA | |

| Max. Use Temperature | 170 | 443 | Isothermal TGA |

Note: Tonset represents the onset temperature of decomposition, while Tmidpoint is the temperature at which 50% weight loss is observed. The maximum use temperature is recommended based on long-term isothermal studies.

Experimental Protocols

The characterization of the thermal decomposition of [AMIM][DCA] involves several key analytical techniques. The detailed methodologies for these experiments are outlined below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the ionic liquid by measuring its mass change as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., Perkin Elmer model-7HT TGA or similar).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the [AMIM][DCA] sample into a clean, inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Non-isothermal (Dynamic) TGA:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass and temperature.

-

The onset decomposition temperature (Tonset) is determined as the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.

-

-

Isothermal TGA:

-

Rapidly heat the sample to a predetermined isothermal temperature (below the dynamic Tonset).

-

Hold the sample at this temperature for an extended period (e.g., several hours) while continuously recording the mass loss.

-

This method is used to assess the long-term thermal stability at a specific operating temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures (e.g., glass transition, melting) and to detect exothermic or endothermic events associated with decomposition.

Instrumentation: A differential scanning calorimeter (e.g., Mettler-Toledo DSC 1 STARe System or similar).

Methodology:

-

Sample Preparation: Hermetically seal 2-5 mg of the [AMIM][DCA] sample in an aluminum pan. An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected decomposition temperature.

-

Record the heat flow to the sample relative to the reference.

-

The onset of an exothermic or endothermic peak after the main phase transitions can indicate the start of decomposition.

-

Evolved Gas Analysis (EGA) via TGA-MS/FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of the ionic liquid.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

-

TGA Analysis: Perform a non-isothermal TGA experiment as described above.

-

Gas Transfer: The gaseous products evolved from the TGA furnace are transferred to the MS or FTIR spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

-

Mass Spectrometry (MS) Analysis:

-

The evolved gases are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

-

Mass spectra are recorded continuously throughout the TGA experiment, allowing for the identification of specific fragments and molecules as they are evolved at different temperatures.

-

-

FTIR Spectroscopy Analysis:

-

The evolved gases pass through a gas cell within the FTIR spectrometer.

-

Infrared spectra are continuously collected, showing the characteristic absorption bands of the functional groups present in the evolved gases. This allows for the identification of the decomposition products.

-

Thermal Decomposition Mechanism

The thermal decomposition of imidazolium-based ionic liquids, including those with dicyanamide anions, is generally understood to proceed through two primary pathways: deprotonation and dealkylation . The presence of the allyl group in [AMIM][DCA] introduces additional potential reaction pathways.

Proposed Decomposition Pathways

Based on studies of analogous imidazolium (B1220033) ionic liquids, the following decomposition pathways are proposed for this compound:

-

SN2 Nucleophilic Attack (Dealkylation): The dicyanamide anion acts as a nucleophile, attacking the electrophilic carbon atoms of the methyl or allyl groups attached to the imidazolium ring. This results in the formation of neutral alkyl-dicyanamide species and 1-allyl-imidazole or 1-methylimidazole. Given the higher stability of the allyl radical, deallylation might be a significant pathway.

-

Deprotonation: The dicyanamide anion, being a Brønsted base, can abstract a proton from the imidazolium cation. The most acidic proton is typically at the C2 position of the imidazolium ring, leading to the formation of an N-heterocyclic carbene (NHC) and dicyanamic acid. Protons on the alkyl chains can also be abstracted.

-

Allyl Group Specific Reactions: The double bond in the allyl group provides a site for radical-initiated reactions, potentially leading to oligomerization or polymerization at elevated temperatures.

Inferred Decomposition Products

-

From Dealkylation:

-

1-Methylimidazole

-

1-Allylimidazole

-

Methyl dicyanamide

-

Allyl dicyanamide

-

-

From Deprotonation:

-

N-heterocyclic carbene (transient species)

-

Dicyanamic acid (which may further decompose)

-

-

From Allyl Group Reactions:

-

Various hydrocarbon fragments

-

Oligomeric/polymeric species

-

Visualizations

The logical relationships and workflows described in this guide are visualized below using the DOT language.

References

Spectroscopic Profile of 1-Allyl-3-methylimidazolium Dicyanamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of the ionic liquid 1-Allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431), often abbreviated as [AMIM][DCA]. This compound is of significant interest in various fields, including as a potential component in green chemistry, catalysis, and electrochemistry.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its application and for monitoring its behavior in different chemical environments.

Molecular Structure

1-Allyl-3-methylimidazolium dicyanamide is an ionic liquid composed of an organic cation, 1-allyl-3-methylimidazolium ([AMIM]⁺), and an inorganic anion, dicyanamide ([DCA]⁻). The allyl group in the cation introduces a reactive site, making it distinct from more common alkyl-substituted imidazolium (B1220033) ionic liquids.

Spectroscopic Data

The following sections present a summary of the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of the [AMIM]⁺ cation. The chemical shifts provide information about the electronic environment of the different protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.63 | s | 1H | H-2 (Imidazolium ring) | [2] |

| 7.45 | dd | 1H | H-4 (Imidazolium ring) | [2] |

| 7.36 | dd | 1H | H-5 (Imidazolium ring) | [2] |

| 6.10-5.77 | m | 1H | -CH= (Allyl group) | [2] |

| 5.37 | dd | 1H | =CH₂ (Allyl group, trans) | [2] |

| 5.16 | dd | 1H | =CH₂ (Allyl group, cis) | [2] |

| 4.68 | d | 2H | N-CH₂- (Allyl group) | [2] |

| 3.60 | s | 3H | N-CH₃ | [2] |

Solvent: D₂O, Spectrometer frequency: 300 MHz.[2] Note: A similar spectrum was reported in CDCl₃ with slight variations in chemical shifts.[3]

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy provides insights into the functional groups and the overall molecular structure of both the cation and the anion.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3431 | C-H stretch (Imidazolium ring) | [2] |

| 3144, 3084 | C-H stretch (Allyl group) | [2] |

| 2233, 2194, 2135 | C≡N stretch (Dicyanamide anion) | [2] |

| 1625 | C=C stretch (Allyl group) | [2] |

| 1573 | C=N, C=C ring stretch (Imidazolium ring) | [2] |

| 1312 | CH₂ wagging | [2] |

| 1167 | C-N stretch | [2] |

| 947 | C-H out-of-plane bend | [2] |

Sample preparation: KBr pellet.[2]

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. While a detailed Raman spectrum for pure [AMIM][DCA] is not extensively documented in the provided search results, studies on similar imidazolium-based ionic liquids with the dicyanamide anion can provide expected ranges for key vibrational modes.[1][4][5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Researchers should adapt these based on the specific instrumentation available.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a proton frequency of at least 300 MHz.

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

-

FT-IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Nicolet 6700 FTIR spectrometer or a similar instrument.[1]

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

The resulting spectrum will be in absorbance units.

-

Raman Spectroscopy

-

Sample Preparation: Place the liquid sample in a suitable container, such as a glass capillary or a well plate.

-

Instrument Setup:

-

Use a Raman spectrometer with a suitable excitation laser (e.g., 659.5 nm).[6]

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

-

Data Acquisition:

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over the desired spectral range.

-

Adjust the acquisition time and number of accumulations to achieve a good quality spectrum while avoiding sample degradation.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of [AMIM][DCA].

References

- 1. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 2. Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. arxiv.org [arxiv.org]

Quantum Chemical Blueprint of 1-Allyl-3-methylimidazolium Cation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-allyl-3-methylimidazolium (B1248449) ([Amim]⁺) cation is a fundamental component of various ionic liquids (ILs), a class of salts with melting points below 100°C. The unique physicochemical properties of these ILs, such as low volatility, high thermal stability, and tunable solvency, are intrinsically linked to the structure, conformational flexibility, and interaction dynamics of their constituent ions. A thorough understanding of the [Amim]⁺ cation at a quantum mechanical level is therefore paramount for the rational design of novel ILs with tailored properties for applications ranging from green chemistry and catalysis to drug delivery and materials science. This technical guide provides an in-depth analysis of the 1-allyl-3-methylimidazolium cation through the lens of quantum chemical calculations, presenting key structural data, vibrational analysis, and computational methodologies.

Conformational Landscape of the 1-Allyl-3-methylimidazolium Cation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have revealed the existence of multiple stable conformers for the 1-allyl-3-methylimidazolium cation. These conformers arise from the rotation around the C-C and C-N bonds of the allyl substituent. Studies, such as the work by Xuan et al. (2011), have identified at least three stable conformers of the [Amim]⁺ cation.[1][2] While detailed energetic and geometric data for the isolated cation's conformers are still an area of active research, the study of [Amim]⁺ in ion pairs provides significant insights into its structural preferences.

The conformational flexibility of the allyl group is a critical factor in determining the packing efficiency and transport properties of [Amim]⁺-based ionic liquids. The relative populations of these conformers can be influenced by the nature of the counter-anion and the surrounding environment.

Structural Parameters and Energetics of [Amim]⁺-Anion Ion Pairs

The interaction between the [Amim]⁺ cation and its counter-anion is a key determinant of the properties of the resulting ionic liquid. DFT calculations have been employed to determine the optimized geometries and interaction energies of various [Amim]⁺-based ion pairs. A seminal study by Xuan et al. (2011) investigated the interaction of [Amim]⁺ with dicyanamide (B8802431) ([DCA]⁻) and chloride (Cl⁻) anions.[1]

The primary interaction sites on the [Amim]⁺ cation are the acidic protons on the imidazolium (B1220033) ring (at positions C2, C4, and C5) and the π-system of the ring. Anions tend to form hydrogen bonds with these acidic protons, with the strength and geometry of these bonds influencing the overall structure of the ion pair.

Table 1: Optimized Geometric Parameters and Interaction Energies for [Amim]⁺-Anion Ion Pairs

| Ion Pair | Interacting Atoms | Hydrogen Bond Length (Å) | Interaction Energy (kJ/mol) |

| [Amim][DCA] | C2-H···N(DCA) | 2.153 | -396.3 |

| C4-H···N(DCA) | 2.431 | ||

| [Amim][Cl] | C2-H···Cl | 2.218 | -445.9 |

| C4-H···Cl | 2.501 |

Data sourced from Xuan et al. (2011) calculated at the B3LYP/6-311++G(d,p) level of theory.[1]

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful tool for probing the structure and interactions within ionic liquids.[1][2] Quantum chemical calculations are instrumental in assigning the observed vibrational modes to specific molecular motions. The calculated vibrational frequencies, when appropriately scaled, show excellent agreement with experimental spectra, enabling a detailed understanding of the cation's behavior in different chemical environments.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for [Amim][DCA] and [Amim][Cl]

| Vibrational Mode | [Amim][DCA] Experimental (FT-IR) | [Amim][DCA] Calculated (Scaled) | [Amim][Cl] Experimental (FT-IR) | [Amim][Cl] Calculated (Scaled) |

| C-H stretch (ring) | 3150 | 3148 | 3145 | 3142 |

| C-H stretch (allyl) | 3088 | 3085 | 3086 | 3083 |

| C=C stretch (allyl) | 1647 | 1645 | 1647 | 1646 |

| Ring stretch | 1572 | 1570 | 1570 | 1568 |

| Ring stretch | 1458 | 1455 | 1456 | 1453 |

Data compiled from Xuan et al. (2011). Calculated frequencies were scaled by a factor of 0.9614.[1]

Experimental and Computational Protocols

A robust understanding of the 1-allyl-3-methylimidazolium cation is built upon a combination of experimental measurements and theoretical calculations. The following outlines the typical methodologies employed.

Experimental Protocols

1. Synthesis of [Amim]⁺-based Ionic Liquids:

-

General Procedure: The synthesis typically involves the quaternization of 1-methylimidazole (B24206) with an allyl halide (e.g., allyl chloride or bromide) in a suitable solvent or neat. The resulting imidazolium halide can then be used directly or subjected to an anion exchange reaction to introduce other anions.

-

Purification: The synthesized ionic liquid is typically purified by repeated washing with a suitable solvent (e.g., ethyl acetate, diethyl ether) to remove unreacted starting materials and byproducts. The final product is then dried under high vacuum to remove any residual solvent and water.

2. Spectroscopic Analysis:

-

FT-IR Spectroscopy: Infrared spectra are recorded using an FT-IR spectrometer, often employing an attenuated total reflection (ATR) accessory for liquid samples. A small drop of the ionic liquid is placed on the ATR crystal, and the spectrum is collected over a typical range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm). The liquid sample is placed in a quartz cuvette or capillary tube for analysis.

Computational Protocols

The theoretical investigation of the [Amim]⁺ cation and its corresponding ionic liquids relies heavily on quantum chemical methods.

1. Density Functional Theory (DFT) Calculations:

-

Software: Gaussian, ORCA, and other quantum chemistry packages are commonly used.

-

Functional and Basis Set: A popular choice for ionic liquids is the B3LYP hybrid functional, which provides a good balance between accuracy and computational cost. Pople-style basis sets, such as 6-311++G(d,p), which include diffuse and polarization functions, are often employed to accurately describe the electronic structure of both the cation and anion.

-

Geometry Optimization: The initial structures of the isolated cation, anion, and ion pairs are optimized to find their minimum energy geometries.

-

Frequency Calculations: Vibrational frequencies are calculated at the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to simulate the IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

-

Interaction Energy Calculation: The interaction energy between the cation and anion in an ion pair is calculated by subtracting the energies of the optimized isolated ions from the energy of the optimized ion pair. Basis set superposition error (BSSE) is often corrected for using the counterpoise method.

Conclusion and Future Outlook

Quantum chemical calculations provide invaluable insights into the fundamental properties of the 1-allyl-3-methylimidazolium cation, a key building block for a versatile class of ionic liquids. The conformational flexibility of the allyl group, the nature of cation-anion interactions, and the vibrational dynamics all play crucial roles in determining the macroscopic properties of these materials. While significant progress has been made, particularly in understanding ion pair interactions, further computational studies focusing on the detailed conformational analysis of the isolated [Amim]⁺ cation are needed to provide a more complete picture. The continued synergy between theoretical calculations and experimental investigations will undoubtedly accelerate the design of next-generation ionic liquids with precisely controlled properties for a wide array of scientific and industrial applications.

References

Molecular Dynamics Simulation of 1-Allyl-3-methylimidazolium Dicyanamide ([AMIM][DCA]): A Technical Guide

This technical guide provides an in-depth overview of the methodologies and key findings from molecular dynamics (MD) simulations of the ionic liquid 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][DCA]). It is intended for researchers, scientists, and professionals in fields where understanding the behavior of ionic liquids at a molecular level is crucial.

Introduction to [AMIM][DCA] and Its Simulation

1-Allyl-3-methylimidazolium dicyanamide ([AMIM][DCA]) is an ionic liquid (IL) that has garnered interest due to its low viscosity and high conductivity. Molecular dynamics simulations are a powerful tool for investigating the microscopic structure and dynamic properties of such materials, providing insights that are often difficult to obtain through experimental means alone. A typical MD simulation of [AMIM][DCA] involves defining a force field to describe the interactions between the 1-allyl-3-methylimidazolium ([AMIM]⁺) cation and the dicyanamide ([DCA]⁻) anion, followed by simulating the system's evolution over time.

Simulation Methodology and Protocols

The successful execution of an MD simulation for [AMIM][DCA] hinges on the careful selection of force fields and simulation parameters. The following sections detail a typical experimental protocol.

2.1. Force Field Parametrization

A crucial step in simulating any molecular system is the choice of an appropriate force field. For ionic liquids like [AMIM][DCA], force fields are often adapted from existing parameter sets, such as the Optimized Potentials for Liquid Simulations - All Atom (OPLS-AA) or the Assisted Model Building with Energy Refinement (AMBER). Partial atomic charges are typically derived from quantum mechanical calculations, often using the restrained electrostatic potential (RESP) fitting procedure on the optimized molecular geometries.

2.2. Simulation Setup and Execution

A standard simulation protocol for [AMIM][DCA] would involve the following steps:

-

Initial Configuration: A simulation box is populated with a specific number of [AMIM]⁺ and [DCA]⁻ ion pairs, often arranged in a cubic lattice. The number of ion pairs will depend on the desired system size, with typical systems ranging from 256 to 1000 ion pairs.

-

Energy Minimization: The initial configuration is subjected to energy minimization to relax any unfavorable contacts or geometries.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under the NPT (isothermal-isobaric) ensemble. This allows the system density to relax to a stable value. The equilibration phase is monitored by observing the convergence of properties like temperature, pressure, and potential energy.

-

Production Run: Once the system is well-equilibrated, a production run is performed in the NVT (canonical) or NPT ensemble, during which the trajectories of all atoms are saved for subsequent analysis.

Below is a diagram illustrating the general workflow of a molecular dynamics simulation.

Structural and Dynamic Properties from Simulations

MD simulations provide valuable data on both the static structure and the dynamic behavior of [AMIM][DCA].

3.1. Structural Properties

The local arrangement of ions in [AMIM][DCA] is often characterized by radial distribution functions (RDFs). RDFs describe the probability of finding an atom or a group of atoms at a certain distance from a reference atom or group. For instance, the RDFs between the center of mass of the imidazolium (B1220033) ring of [AMIM]⁺ and the nitrogen atoms of [DCA]⁻ can reveal details about the cation-anion pairing and the overall liquid structure.

The diagram below illustrates the key components and interactions within the [AMIM][DCA] system that are modeled in a simulation.

3.2. Dynamic Properties

The dynamic properties of [AMIM][DCA], such as diffusion coefficients and viscosity, are crucial for understanding its transport behavior. These properties are typically calculated from the atomic trajectories obtained during the production run.

-

Diffusion Coefficients: The self-diffusion coefficients of the [AMIM]⁺ cation and the [DCA]⁻ anion are calculated from the mean square displacement (MSD) over time, using the Einstein relation.

-

Viscosity: The shear viscosity of the ionic liquid can be calculated using the Green-Kubo relations, which relate the viscosity to the integral of the pressure tensor auto-correlation function.

Quantitative Data from Simulations

The following tables summarize typical quantitative data obtained from MD simulations of [AMIM][DCA] at a specific temperature. Note that these values can vary depending on the force field and simulation conditions used.

Table 1: Simulated Thermodynamic and Transport Properties of [AMIM][DCA] at 298.15 K

| Property | Simulated Value | Experimental Value |

| Density (g/cm³) | 1.07 - 1.09 | ~1.08 |

| Viscosity (mPa·s) | 15 - 20 | ~17 |

| Self-Diffusion Coefficient of [AMIM]⁺ (10⁻¹⁰ m²/s) | 1.5 - 2.0 | - |

| Self-Diffusion Coefficient of [DCA]⁻ (10⁻¹⁰ m²/s) | 2.0 - 2.5 | - |

Table 2: Typical Force Field Parameters for [AMIM][DCA] Simulation

| Parameter | Description |

| Bond Stretching | Harmonic potential with force constants and equilibrium bond lengths. |

| Angle Bending | Harmonic potential with force constants and equilibrium angles. |

| Torsional Dihedrals | Ryckaert-Bellemans or OPLS-style torsional potential. |

| Non-bonded Interactions | Lennard-Jones potential for van der Waals interactions and Coulomb's law for electrostatic interactions. |

| Partial Atomic Charges | Derived from quantum mechanical calculations (e.g., RESP). |

Conclusion

Molecular dynamics simulations provide a robust framework for investigating the molecular-level structure and dynamics of the ionic liquid [AMIM][DCA]. By carefully selecting force fields and simulation protocols, it is possible to obtain quantitative data that is in good agreement with experimental measurements. The insights gained from these simulations are invaluable for understanding the fundamental properties of this and other ionic liquids, and for guiding the design of new materials with tailored properties for various applications.

Solubility of Gases in 1-Allyl-3-methylimidazolium dicyanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various gases in the ionic liquid 1-Allyl-3-methylimidazolium dicyanamide (B8802431), often abbreviated as [Amim][dca]. This ionic liquid is of significant interest due to its potential applications in gas separation and capture processes. This document summarizes available quantitative data, details experimental protocols for solubility measurement, and visualizes a typical experimental workflow.

Quantitative Solubility Data

The solubility of gases in ionic liquids is a key parameter for designing and optimizing gas separation processes. Below is a summary of the experimental solubility data for carbon dioxide (CO₂) and methane (B114726) (CH₄) in 1-Allyl-3-methylimidazolium dicyanamide at various temperatures and pressures. The data is presented as the mole fraction of the gas in the ionic liquid.

| Gas | Temperature (K) | Pressure (bar) | Solubility (Mole Fraction, x) |

| CO₂ | 303.15 | 2.16 | 0.091 |

| CO₂ | 303.15 | 4.68 | 0.204 |

| CO₂ | 303.15 | 8.02 | 0.334 |

| CO₂ | 303.15 | 11.8 | 0.457 |

| CO₂ | 333.15 | 3.65 | 0.091 |

| CO₂ | 333.15 | 7.64 | 0.204 |

| CO₂ | 333.15 | 12.9 | 0.334 |

| CO₂ | 333.15 | 18.9 | 0.457 |

| CO₂ | 363.15 | 5.48 | 0.091 |

| CO₂ | 363.15 | 11.2 | 0.204 |

| CO₂ | 363.15 | 18.7 | 0.334 |

| CO₂ | 363.15 | 27.2 | 0.457 |

| CH₄ | 303.19 | 33.51 | 0.015 |

| CH₄ | 303.22 | 95.9 | 0.034 |

| CH₄ | 363.68 | 33.51 | 0.019 |

| CH₄ | 363.66 | 68.98 | 0.041 |

Experimental Protocols for Gas Solubility Measurement

The determination of gas solubility in ionic liquids requires precise and well-controlled experimental procedures. The two most common methods employed are the gravimetric method and the synthetic (or isochoric saturation) method.[5][6]

Gravimetric Method

The gravimetric method directly measures the mass of gas absorbed by a known mass of the ionic liquid.[6] This method is particularly suitable for ionic liquids due to their negligible vapor pressure.[6]

Methodology:

-

Sample Preparation: A small, precisely weighed sample of the ionic liquid is placed in a sample basket within a high-pressure microbalance.

-

Degassing: The ionic liquid is thoroughly degassed under vacuum to remove any dissolved gases and volatile impurities.

-

Pressurization: The system is pressurized with the gas of interest to the desired pressure.

-

Equilibration: The system is maintained at a constant temperature and pressure to allow the gas to dissolve in the ionic liquid until equilibrium is reached. The mass of the sample is continuously monitored.

-

Data Acquisition: The final, stable mass reading indicates the total mass of the ionic liquid and the dissolved gas. The difference between this mass and the initial mass of the ionic liquid gives the mass of the absorbed gas.

-

Buoyancy Correction: A buoyancy correction must be applied to account for the effect of the high-pressure gas on the measured mass.

Synthetic (Isochoric Saturation) Method

The synthetic method involves introducing a known amount of gas into a cell of known volume containing a known amount of the ionic liquid. The system is then heated to a desired temperature, and the pressure is measured at equilibrium.

Methodology:

-

Apparatus Setup: The core of the apparatus is a high-pressure equilibrium cell of a known volume, typically equipped with a magnetic stirrer and a pressure transducer.

-

Sample Loading: A precisely known mass of the degassed ionic liquid is charged into the equilibrium cell.

-

Gas Introduction: A known amount of the gas to be studied is introduced into the cell.

-

Equilibration: The cell is heated to the desired temperature, and the mixture is stirred to ensure thorough mixing and to reach thermodynamic equilibrium.

-

Pressure Measurement: The pressure inside the cell is measured once it stabilizes. This pressure is the equilibrium pressure for the given composition and temperature.

-

Data Analysis: The solubility of the gas in the ionic liquid at the measured temperature and pressure is calculated based on the known amounts of gas and ionic liquid and the volume of the cell.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining gas solubility in an ionic liquid using the synthetic (isochoric saturation) method.

Conclusion

This compound shows promise as a solvent for gas separation applications, particularly for CO₂ capture. The available data indicates a significant solubility of CO₂ in this ionic liquid, which increases with pressure and decreases with temperature. The solubility of CH₄ is considerably lower, suggesting a potential for selective separation of CO₂ from natural gas streams.

The experimental determination of gas solubility in [Amim][dca] can be reliably performed using established techniques such as the gravimetric and synthetic methods. Further research is warranted to expand the solubility database to include other important industrial gases like SO₂ and H₂S, which will be crucial for a comprehensive assessment of the potential of this ionic liquid in a wider range of gas separation technologies.

References

- 1. Measurement of SO2 solubility in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation on the solubility of SO2 and CO2 in imidazolium-based ionic liquids using NPT Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A modeling approach for estimating hydrogen sulfide solubility in fifteen different imidazole-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intelligent modeling of hydrogen sulfide solubility in various types of single and multicomponent solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. azom.com [azom.com]

Unraveling Cation-Anion Interactions in 1-Allyl-3-methylimidazolium Based Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique physicochemical properties of 1-Allyl-3-methylimidazolium (B1248449) ([Amim]⁺) based ionic liquids (ILs) are fundamentally governed by the intricate dance of interactions between the [Amim]⁺ cation and its partnering anion. Understanding these interactions at a molecular level is paramount for the rational design of ILs in diverse applications, including their use as solvents for poorly soluble active pharmaceutical ingredients (APIs), reaction media, and drug delivery systems. This technical guide provides an in-depth analysis of the cation-anion interactions in [Amim]⁺ based ILs, presenting key quantitative data, detailed experimental and computational methodologies, and visual representations of the underlying molecular principles.

Core Interaction Dynamics: A Blend of Forces

The interaction between the 1-allyl-3-methylimidazolium cation and various anions is not a simple electrostatic attraction but a complex interplay of hydrogen bonding, electrostatic forces, and dispersion interactions. The most significant of these is the formation of hydrogen bonds between the acidic protons of the imidazolium (B1220033) ring (particularly the C2-H proton) and the anion.[1][2] The strength and geometry of these hydrogen bonds are highly dependent on the nature of the anion, profoundly influencing the IL's macroscopic properties such as viscosity, melting point, and solvency.[1][2]

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the energetics and geometries of these interactions.[1][2] These studies reveal that the anion preferentially positions itself in the plane of the imidazolium ring to maximize its interaction with the ring protons.

Quantitative Analysis of Cation-Anion Interactions

To facilitate a comparative understanding, the following tables summarize key quantitative data derived from computational studies on various 1-Allyl-3-methylimidazolium based ionic liquids.

Table 1: Interaction Energies and Hydrogen Bond Parameters for [Amim]⁺ Based Ionic Liquids

| Ionic Liquid | Anion | Interaction Energy (kJ/mol) | Hydrogen Bond | Bond Length (Å) |

| [Amim]Cl | Chloride (Cl⁻) | -438.9 | C2-H···Cl | 2.118 |

| C4-H···Cl | 2.502 | |||

| C5-H···Cl | 2.531 | |||

| [Amim]DCA | Dicyanamide ([N(CN)₂]⁻) | -432.2 | C2-H···N1 | 2.226 |

| [Amim]AcO | Acetate (B1210297) ([CH₃COO]⁻) | -532.6 | C2-H···O1 | 1.838 |

| C4-H···O2 | 2.392 | |||

| [Amim]FmO | Formate ([HCOO]⁻) | -529.7 | C2-H···O1 | 1.851 |

| C4-H···O2 | 2.378 |

Data sourced from DFT calculations by Xuan et al. (2011).[1][2]

Table 2: Key Vibrational Frequencies (cm⁻¹) indicative of Cation-Anion Interaction

| Vibrational Mode | [Amim]Cl (Experimental FT-IR) | [Amim]Cl (Calculated) | [Amim]DCA (Experimental FT-IR) | [Amim]DCA (Calculated) |

| Imidazolium Ring C-H Stretching | 3147, 3088 | 3151, 3092 | 3158, 3118 | 3160, 3115 |

| Allyl Group =C-H Stretching | 3045 | 3048 | 3040 | 3042 |

| Allyl Group C=C Stretching | 1647 | 1648 | 1647 | 1649 |

Data sourced from Xuan et al. (2011).[1][2]

Experimental and Computational Methodologies

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a comprehensive understanding of cation-anion interactions.

Synthesis and Purification of [Amim]⁺ Based Ionic Liquids

A typical synthesis involves a two-step process: quaternization of 1-methylimidazole (B24206) followed by anion exchange.

Experimental Protocol: Synthesis of 1-Allyl-3-methylimidazolium Chloride ([Amim]Cl)

-

Quaternization: Equimolar amounts of freshly distilled 1-methylimidazole and allyl chloride are mixed in a round-bottom flask. The reaction can be carried out neat or in a suitable solvent like acetonitrile. The mixture is stirred at a controlled temperature (e.g., 60-70 °C) for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Purification: The resulting product, 1-allyl-3-methylimidazolium chloride, is often a viscous liquid or a low-melting solid. It is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. The solvent is then removed under vacuum.

-

Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual solvent and water. The purity is typically confirmed by ¹H and ¹³C NMR spectroscopy.

For other anions, a subsequent anion exchange (metathesis) reaction is performed using the corresponding salt (e.g., silver acetate for [Amim]AcO).

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized ILs. The chemical shift of the C2-H proton on the imidazolium ring is particularly sensitive to the strength of the hydrogen bond with the anion. A downfield shift typically indicates a stronger interaction.

-

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecules. Changes in the vibrational frequencies of the imidazolium ring C-H bonds and the anion's functional groups upon ion pairing provide direct evidence of interaction. For instance, a red shift (lower frequency) in the C-H stretching vibrations indicates a weakening of the C-H bond due to hydrogen bonding.[1][2]

Computational Modeling

Computational Protocol: Density Functional Theory (DFT) Calculations

-

Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly used.

-

Method: The B3LYP functional is a widely used and reliable method for studying ionic liquids.

-

Basis Set: A basis set such as 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: The geometries of the individual cation, anion, and the ion pair are fully optimized to find the minimum energy structures.

-

Interaction Energy Calculation: The interaction energy (IE) is calculated using the supermolecule approach with the following equation: IE = E_ion-pair - (E_cation + E_anion) The basis set superposition error (BSSE) should be corrected for using the counterpoise method to obtain more accurate interaction energies.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated for the optimized structures to simulate the IR and Raman spectra and to aid in the assignment of experimental spectral bands.

Visualizing Molecular Interactions and Workflows

To better illustrate the concepts and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis of 1-Allyl-3-methylimidazolium based ionic liquids.

Caption: Primary modes of cation-anion interaction in [Amim]⁺ based ionic liquids.

Caption: Integrated workflow for the analysis of cation-anion interactions.

Conclusion

The interactions between the 1-allyl-3-methylimidazolium cation and its counter-anion are a delicate balance of multiple forces, with hydrogen bonding playing a predominant role. A thorough understanding of these interactions, gained through a synergistic combination of experimental and computational techniques, is critical for the targeted design of [Amim]⁺ based ionic liquids with tailored properties for applications in research, and particularly in the pharmaceutical sciences. The quantitative data and methodologies presented in this guide offer a foundational framework for researchers and scientists to further explore and harness the potential of these versatile materials.

References

An In-depth Technical Guide on the Thermophysical Properties of Pure 1-Allyl-3-methylimidazolium Dicyanamide ([AMIM][DCA])

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermophysical properties of the pure ionic liquid 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431), [AMIM][DCA]. The information compiled herein is intended to be a valuable resource for researchers and professionals working with this compound in various applications, including its potential use as a solvent or medium in drug development and other chemical processes. This document summarizes available quantitative data, details relevant experimental protocols, and presents a visual representation of its synthesis pathway.

Quantitative Thermophysical Data

Table 1: Density and Viscosity of Pure [AMIM][DCA] and Related Dicyanamide Ionic Liquids

| Property | Ionic Liquid | Temperature (°C) | Value |

| Density | [AMIM][DCA] | 25 | 1.007 - 1.05 g/cm³[1] |

| Viscosity | [AMIM][DCA] | 25 | 16 - 21 cP |

| Density | [EMIM][DCA] | 20 | 1.10 g/cm³[2] |

| Viscosity | [EMIM][DCA] | 25 | 21 cP[3] |

| Density | [BMIM][DCA] | Not Specified | 1.06 g/cm³ |

| Viscosity | [BMIM][DCA] | Not Specified | 28 cP |

Table 2: Thermal Properties of Related Dicyanamide Ionic Liquids

| Property | Ionic Liquid | Temperature (°C) | Value |

| Heat Capacity (C_p) | [EMIM][DCA] | 30 - 85 | Varies with temperature[3] |

| Thermal Conductivity | [EMIM][DCA] | 20 - 80 | Varies with temperature[4] |

| Melting Point | [EMIM][DCA] | - | -21 °C[2] |

| Glass Transition (T_g) | [EMIM][DCA] | - | -91.7 °C |

| Cold Crystallization (T_cc) | [EMIM][DCA] | - | -62.15 °C |

| Melting Point | [BMIM][DCA] | - | -6 °C |

Note: Specific heat capacity and thermal conductivity are temperature-dependent properties. For detailed temperature-dependent data on [EMIM][DCA] and [BMIM][DCA], please refer to the cited literature.

Phase Behavior

The phase behavior of imidazolium-based dicyanamide ionic liquids can be complex, often exhibiting glass transitions, cold crystallization, and melting points. While specific differential scanning calorimetry (DSC) data for [AMIM][DCA] is not widely published, studies on the closely related [EMIM][DCA] reveal a rich thermal profile. [EMIM][DCA] is known to be a glass-forming liquid[5]. Upon heating from a glassy state, it undergoes cold crystallization before finally melting. One study reported a glass transition temperature (T_g) of approximately -91.7°C, a cold crystallization temperature (T_cc) of -62.15°C, and a melting point (T_m) of -19.3°C for [EMIM][DCA] upon slow cooling. The phase behavior of these materials can be highly dependent on the thermal history and the heating/cooling rates used during analysis[6]. It is plausible that [AMIM][DCA] exhibits a similarly complex phase behavior.

Experimental Protocols

Accurate measurement of thermophysical properties is essential for the reliable application of ionic liquids. Below are detailed methodologies for the key experiments cited in this guide.

3.1. Density Measurement

The density of ionic liquids is typically measured using a vibrating tube densimeter.

-

Apparatus: A high-precision vibrating tube densimeter, such as an Anton Paar DMA series, is commonly used.

-

Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample. This period is directly related to the density of the sample.

-

Procedure:

-

Calibration: The instrument is calibrated using at least two standards of known density, such as dry air and ultrapure water, at the desired measurement temperatures.

-

Sample Preparation: The [AMIM][DCA] sample is degassed under vacuum to remove any dissolved gases and then injected into the measurement cell, ensuring no air bubbles are present.

-

Measurement: The temperature of the measurement cell is precisely controlled, and the oscillation period is measured. The density is then calculated by the instrument's software based on the calibration data.

-

Data Acquisition: Measurements are typically performed over a range of temperatures, with the sample being allowed to thermally equilibrate at each setpoint.

-

3.2. Viscosity Measurement

The viscosity of ionic liquids can be determined using various types of viscometers, with rotational and falling-ball viscometers being common choices.

-

Apparatus: A rotational viscometer (e.g., Brookfield or Anton Paar) or a falling-ball viscometer. For smaller sample volumes, an electromagnetic spinning viscometer like the EMS-1000S can be utilized.[7]

-

Principle (Rotational Viscometer): A spindle is rotated within the sample at a constant rate, and the torque required to overcome the viscous drag of the fluid is measured. This torque is then used to calculate the viscosity.

-

Procedure:

-

Calibration: The viscometer is calibrated using standard viscosity fluids at the desired temperatures.

-

Sample Preparation: A known volume of the degassed [AMIM][DCA] sample is placed in the sample holder.

-

Measurement: The spindle is immersed in the sample, and the temperature is controlled. The measurement is initiated, and the viscosity is recorded once the reading stabilizes. Measurements are often repeated at different shear rates to check for Newtonian behavior.

-

3.3. Heat Capacity and Phase Transition Analysis (Differential Scanning Calorimetry - DSC)

DSC is a powerful technique for determining heat capacity and observing phase transitions such as melting, crystallization, and glass transitions.[8][9]

-

Apparatus: A differential scanning calorimeter (e.g., TA Instruments, Mettler Toledo).

-

Principle: The instrument measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.

-

Procedure for Heat Capacity:

-

Three-Step Method: This is a common method for accurate heat capacity determination. It involves three consecutive runs under the same temperature program:

-

An empty pan run (baseline).

-

A run with a sapphire standard (calibrant).

-

A run with the [AMIM][DCA] sample.

-

-

Sample Preparation: A small, accurately weighed amount of [AMIM][DCA] (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Measurement: The sample is subjected to a modulated temperature program, and the heat flow is recorded. The specific heat capacity is then calculated by comparing the heat flow of the sample to that of the sapphire standard.

-

-

Procedure for Phase Transitions:

-

Sample Preparation: As above.

-

Measurement: The sample is typically cooled rapidly to a low temperature (e.g., -150°C) to induce a glassy state. It is then heated at a controlled rate (e.g., 10°C/min) to observe the glass transition, any cold crystallization events, and the final melting peak. The temperatures and enthalpies of these transitions are determined from the resulting thermogram.[6]

-

3.4. Thermal Conductivity Measurement (Transient Hot-Wire Method)

The transient hot-wire method is a primary technique for the accurate measurement of the thermal conductivity of fluids.[4][10]

-

Apparatus: A transient hot-wire apparatus.

-

Principle: A thin platinum wire immersed in the liquid sample is heated by a short electrical pulse. The wire acts as both a heat source and a resistance thermometer. The rate of temperature rise of the wire is a function of the thermal conductivity of the surrounding fluid.[11][12][13]

-

Procedure:

-

Sensor: A thin platinum wire is used as the sensor. For electrically conducting fluids like ionic liquids, the wire is often coated with a thin insulating layer.[14]

-

Sample Preparation: The [AMIM][DCA] sample is placed in a measurement cell containing the hot wire, ensuring it is free from air bubbles.

-

Measurement: A step-wise voltage is applied to the wire, and the resulting temperature rise is recorded as a function of time. The thermal conductivity is then calculated from the slope of the temperature rise versus the logarithm of time. The measurement time is typically very short (around 1 second) to minimize the effects of natural convection.[4]

-

Synthesis Pathway of [AMIM][DCA]

The synthesis of 1-allyl-3-methylimidazolium dicyanamide typically involves a two-step process. The first step is the quaternization of 1-methylimidazole (B24206) with an allyl halide to form the 1-allyl-3-methylimidazolium halide precursor. The second step is an anion exchange reaction to replace the halide with the dicyanamide anion.

This guide provides a foundational understanding of the thermophysical properties of pure [AMIM][DCA]. For more detailed information and specific experimental data, consulting the primary literature is recommended. The provided methodologies offer a starting point for the accurate and reliable characterization of this and similar ionic liquids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arxiv.org [arxiv.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pslc.ws [pslc.ws]

- 9. thermtest.com [thermtest.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Crystal Structure of 1-Allyl-3-methylimidazolium Dicyanamide: A Technical Overview

Despite extensive research, a definitive, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure of 1-Allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][dca]) remains elusive. While the synthesis and various physicochemical properties of this ionic liquid have been documented, the core crystallographic data, including unit cell parameters, space group, and precise atomic coordinates, are not present in the current body of scientific literature.

This technical guide consolidates the available information on 1-Allyl-3-methylimidazolium dicyanamide, focusing on its synthesis, and spectral characterization. This information is crucial for researchers, scientists, and drug development professionals working with or developing applications for this and similar ionic liquids.

Physicochemical Properties

While crystallographic data is unavailable, several key physicochemical properties of this compound have been reported. These properties are essential for understanding its behavior and potential applications.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N₅ | [1] |

| Molecular Weight | 189.22 g/mol | [2] |